molecular formula C18H16N4O2 B2901500 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one CAS No. 2320576-89-2

3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2901500
CAS No.: 2320576-89-2
M. Wt: 320.352
InChI Key: UQRIFGHKINGMMC-UHFFFAOYSA-N
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Description

3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a pyrrolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . This method allows for the construction of the pyrrolopyridine skeleton, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents onto the quinazolinone or pyrrolopyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one is unique due to its specific structural features and the combination of quinazolinone and pyrrolopyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(22-10-13-4-3-8-19-16(13)11-22)7-9-21-12-20-15-6-2-1-5-14(15)18(21)24/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRIFGHKINGMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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